molecular formula C7H9N3O3 B2911676 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006458-49-6

3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2911676
CAS No.: 1006458-49-6
M. Wt: 183.167
InChI Key: WOOYFUOWGMSBBK-UHFFFAOYSA-N
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Description

3-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carbamoyl (-CONH₂) group at the 4-position and a propanoic acid (-CH₂CH₂COOH) moiety at the 1-position.

Properties

IUPAC Name

3-(4-carbamoylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-7(13)5-3-9-10(4-5)2-1-6(11)12/h3-4H,1-2H2,(H2,8,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYFUOWGMSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-carbamoyl-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromopropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize side products .

Chemical Reactions Analysis

Types of Reactions

3-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Biological Activity

3-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-tuberculosis and anti-cancer therapies. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C8H11N3O3C_8H_{11}N_3O_3, and it features a pyrazole ring substituted with a carbamoyl group and a propanoic acid moiety. The structural characteristics are crucial for its biological interactions, influencing its pharmacological properties.

Anti-Tuberculosis Activity

Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, this compound has been evaluated for its efficacy in inhibiting the growth of Mtb in vitro.

Key Findings:

  • Mechanism of Action: The mode of action appears to involve disruption of cell wall biosynthesis, although specific pathways remain under investigation. Initial assays suggest that the compound does not exhibit cross-resistance with known targets such as MmpL3 or DprE1, indicating a potentially novel mechanism .
  • Potency: Structure-activity relationship (SAR) studies have shown that modifications at various positions on the pyrazole ring can enhance potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 0.5 μM against replicating strains of Mtb .

Anti-Cancer Activity

In addition to its anti-tuberculosis properties, this compound has been explored for its anti-cancer potential. Pyrazole derivatives have been linked to the inhibition of tubulin polymerization, which is critical in cancer cell proliferation.

Key Findings:

  • Cell Line Studies: Compounds structurally related to this compound were tested against various cancer cell lines (e.g., A549, HT-1080). Notably, some derivatives demonstrated IC50 values as low as 0.054 μM, indicating potent anti-proliferative effects .
  • Mechanism of Action: The most promising compounds were found to disrupt microtubule networks and induce cell cycle arrest at the G2/M phase, suggesting their potential as effective chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
Anti-TuberculosisMycobacterium tuberculosis< 0.5 μMCell wall biosynthesis disruption
Anti-CancerA549 (lung cancer)0.054 μM - 0.16 μMTubulin polymerization inhibition
Anti-CancerHT-1080 (fibrosarcoma)Similar rangeMicrotubule network disruption

Case Study 1: Anti-Tuberculosis Efficacy

In a study evaluating the anti-tubercular activity of various pyrazole derivatives, this compound was highlighted for its significant bactericidal effect against both drug-sensitive and multi-drug resistant strains of Mtb. The study emphasized the importance of structural modifications in enhancing bioactivity.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anti-cancer properties of pyrazole derivatives, where this compound was tested against multiple tumor cell lines. Results indicated strong inhibition of tumor growth and highlighted the compound's potential as a lead structure for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substitution Patterns

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituents on Pyrazole Ring Key Features Biological Activity (if reported) Source
3-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid C₇H₉N₃O₃ 4-Carbamoyl, 1-propanoic acid Target compound; potential bioactive scaffold Not explicitly reported -
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid C₇H₉N₃O₃ 3-Carbamoyl, 1-propanoic acid Structural isomer; differs in substituent position Unknown
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ 1-Methyl, 4-propanoic acid Methyl substitution; lacks carbamoyl group Not reported
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₁₀H₁₀BrF₃N₂O₂ 4-Bromo, 5-cyclopropyl, 3-CF₃, 1-propanoic acid Halogenated; bulky substituents Potential agrochemical applications
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid C₁₈H₁₃BrClN₂O₂ 1-(4-Bromophenyl), 3-(4-chlorophenyl), 4-propanoic acid Aromatic substituents; halogenated Lab use (no specific activity reported)
Key Observations:
  • Substituent Position: The position of the carbamoyl group significantly impacts molecular interactions. For example, the isomer 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid may exhibit different hydrogen-bonding capabilities compared to the target compound.
  • coli and S.

Functional and Application Differences

  • Antimicrobial Potential: Chlorinated phenylpropanoic acids () show activity against Gram-positive and Gram-negative bacteria . The carbamoyl group in the target compound may mimic these effects via hydrogen bonding with microbial enzymes.
  • Agrochemical Use: Halogenated pyrazole-propanoic acids () are candidates for herbicides or fungicides due to their stability and lipophilicity .
  • Natural vs. Synthetic: Natural 3-(methylthio)propanoic acid esters in pineapples () highlight the role of sulfur-containing propanoic acids in aroma, whereas synthetic carbamoyl-pyrazoles may target therapeutic applications .

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